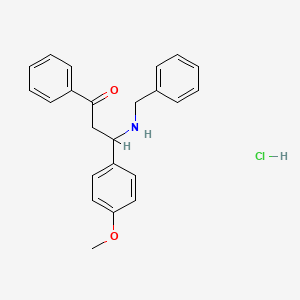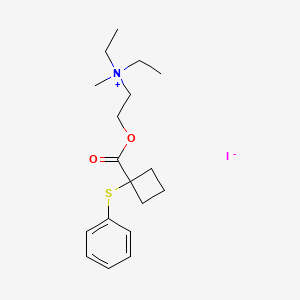
N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide is a chemical compound with the molecular formula C18H28INO2S and a molecular weight of 449.39 g/mol . This compound is known for its unique structure, which includes a phenylthio group attached to a cyclobutyl ring, and an ethanaminium iodide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide involves several steps. One common method includes the reaction of N,N-diethyl-N-methyl-2-hydroxyethanaminium iodide with 1-(phenylthio)cyclobutanecarbonyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like bromide or chloride under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium bromide, sodium chloride.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Bromide, chloride derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol groups in proteins, leading to enzyme inhibition. The ammonium moiety can interact with negatively charged sites on biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclopropyl)carbonyl)oxy)ethanaminium iodide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclopentyl)carbonyl)oxy)ethanaminium iodide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide is unique due to its specific combination of a phenylthio group and a cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Propriétés
Numéro CAS |
101361-01-7 |
|---|---|
Formule moléculaire |
C18H28INO2S |
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
diethyl-methyl-[2-(1-phenylsulfanylcyclobutanecarbonyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C18H28NO2S.HI/c1-4-19(3,5-2)14-15-21-17(20)18(12-9-13-18)22-16-10-7-6-8-11-16;/h6-8,10-11H,4-5,9,12-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UYEHBGUFDKQNEZ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CCOC(=O)C1(CCC1)SC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


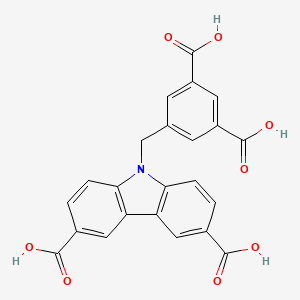
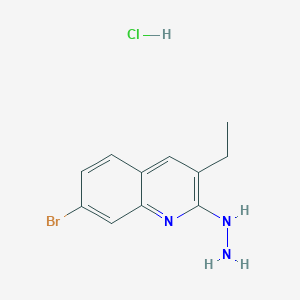
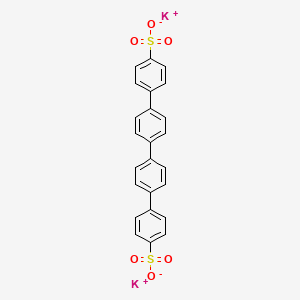
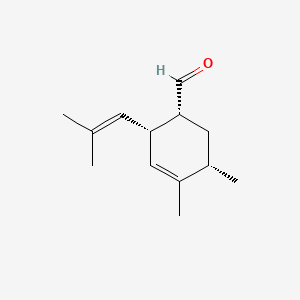
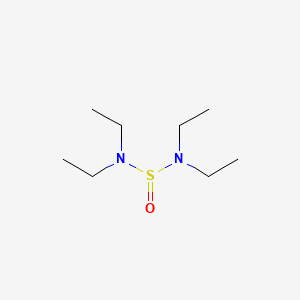
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

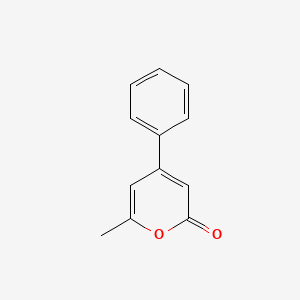
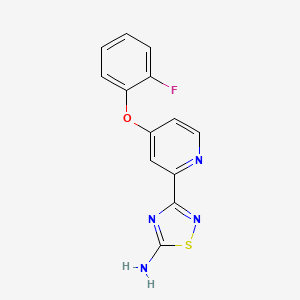
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)

![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)
